molecular formula C8H5N5O2S B7816904 1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-

1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B7816904
M. Wt: 235.23 g/mol
InChI Key: QXPYBMPECNHTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound that features both oxadiazole and thiophene rings. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. They exist in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds are of considerable importance in various fields such as material science, medicinal chemistry, and high-energy molecules .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield nitro derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of both oxadiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2S/c9-6-5(11-15-12-6)7-10-8(14-13-7)4-2-1-3-16-4/h1-3H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPYBMPECNHTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.